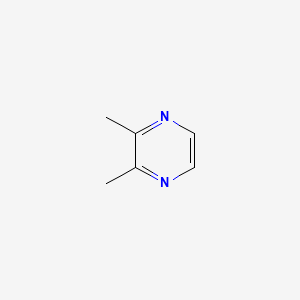

2,3-Dimethylpyrazine

Overview

Description

2,3-Dimethylpyrazine is an organic compound with the molecular formula C6H8N2. It is a colorless to light yellow liquid with a characteristic roasted odor, reminiscent of nuts and cocoa. This compound is naturally found in various foods such as cocoa, coffee, and roasted meats, contributing to their distinctive flavors .

Mechanism of Action

Target of Action

2,3-Dimethylpyrazine is a compound that is primarily targeted by certain strains of bacteria, such as Rhodococcus erythropolis . These bacteria are capable of degrading this compound, suggesting that the compound interacts with specific enzymes or receptors within these organisms .

Mode of Action

It is known that certain bacteria can metabolize this compound, indicating that it likely interacts with specific enzymes or biochemical pathways within these organisms

Biochemical Pathways

It has been observed that the bacterium strain dp-45, identified as rhodococcus erythropolis, can grow on this compound This suggests that the compound may be involved in certain metabolic pathways within these bacteria

Pharmacokinetics

It is known that certain bacteria can metabolize this compound , suggesting that it is bioavailable to these organisms and can be broken down and excreted

Result of Action

It is known that certain bacteria can metabolize this compound , suggesting that it may have an impact on the metabolic processes within these organisms

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is known to be flammable and can cause skin and eye irritation, as well as respiratory irritation Therefore, the environment in which this compound is used or studied can significantly impact its action and efficacy

Biochemical Analysis

Biochemical Properties

2,3-Dimethylpyrazine interacts with various enzymes, proteins, and other biomolecules. For instance, Agrobacterium radiobacter, which degrades pyrazine, has been used to hydroxylate 2-methyl-, 2-ethyl- and this compound . The nature of these interactions involves the oxidation of these pyrazine compounds .

Cellular Effects

It is known that the compound influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, DFT calculations revealed that a non-radical mechanism involving two successive [3,3]-σ-rearrangement-type processes is responsible for the diborylation of pyrazine with bis (pinacolato)diboron .

Temporal Effects in Laboratory Settings

It is known that the compound’s stability and degradation, as well as any long-term effects on cellular function, are observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, the LD50 of this compound is 613mg/kg in rats when administered orally . This indicates that the compound may have toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. For example, it has been found that l-threonine is the starting point involving l-threonine-3-dehydrogenase (TDH) and three uncatalyzed reactions to form 2,5-DMP . This indicates that this compound interacts with enzymes such as TDH .

Transport and Distribution

It is known that the compound is widely used in food, tobacco, and other flavorings, indicating that it may interact with transporters or binding proteins .

Subcellular Localization

It is known that the compound is used as a flavoring additive in food, indicating that it may be directed to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3-Dimethylpyrazine can be synthesized through several methods. One common approach involves the reaction of 2,3-dimethyl-5,6-dihydropyrazine with an oxidizing agent. Another method includes the cyclization of appropriate precursors under specific conditions .

Industrial Production Methods: In industrial settings, this compound is often produced through the fermentation of specific substrates using microbial strains. This method is preferred due to its efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dimethylpyrazine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding pyrazine derivatives.

Reduction: Reduction reactions can yield different hydrogenated forms of the compound.

Substitution: It can participate in substitution reactions where functional groups are replaced by others

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include selenium dioxide and silver nitrate.

Reduction: Hydrogen gas in the presence of a catalyst is often used.

Substitution: Various halogenating agents and nucleophiles are employed

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce pyrazine carboxylic acids, while reduction can yield dihydropyrazines .

Scientific Research Applications

2,3-Dimethylpyrazine has a wide range of applications in scientific research:

Comparison with Similar Compounds

- 2,5-Dimethylpyrazine

- 2,6-Dimethylpyrazine

- 2-Ethylpyrazine

- 2,3,5-Trimethylpyrazine

Comparison: 2,3-Dimethylpyrazine is unique due to its specific odor profile and its presence in a variety of natural sources. Compared to other dimethylpyrazines, it has a distinct flavor contribution, making it particularly valuable in the food industry . Additionally, its chemical reactivity and biological activities may differ slightly due to the position of the methyl groups on the pyrazine ring .

Properties

IUPAC Name |

2,3-dimethylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2/c1-5-6(2)8-4-3-7-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXQOBQJCDNLAPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN=C1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4064058 | |

| Record name | Pyrazine, 2,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4064058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid with a pleasant odor; [Alfa Aesar MSDS], colourless to light yellow liquid with a nutty, cocoa-like odour | |

| Record name | 2,3-Dimethylpyrazine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17011 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,3-Dimethylpyrazine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/840/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

155.00 to 157.00 °C. @ 760.00 mm Hg | |

| Record name | 2,3-Dimethylpyrazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032971 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

soluble in water, organic solvents, oils, miscible at room temperature (in ethanol) | |

| Record name | 2,3-Dimethylpyrazine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/840/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.997-1.030 | |

| Record name | 2,3-Dimethylpyrazine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/840/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

1.5 [mmHg] | |

| Record name | 2,3-Dimethylpyrazine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17011 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

5910-89-4, 25704-73-8 | |

| Record name | 2,3-Dimethylpyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5910-89-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dimethylpyrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005910894 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrazine, dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025704738 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrazine, 2,3-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pyrazine, 2,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4064058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dimethylpyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.118 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-DIMETHYLPYRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WHF7883D0V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,3-Dimethylpyrazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032971 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

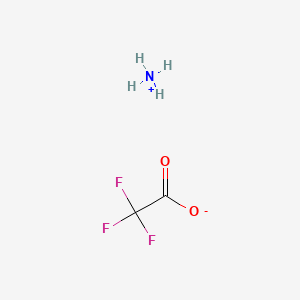

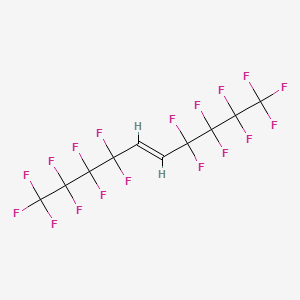

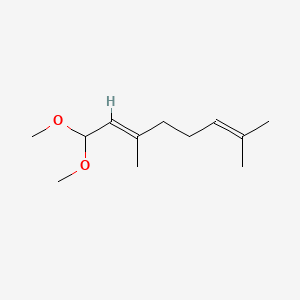

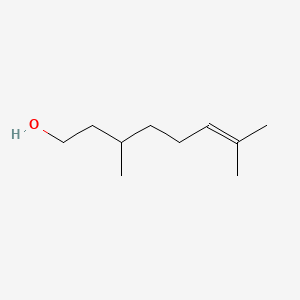

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

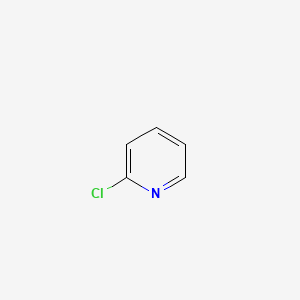

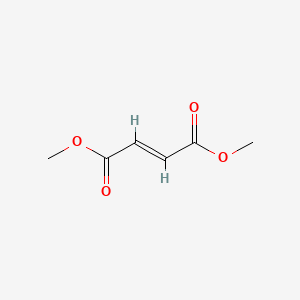

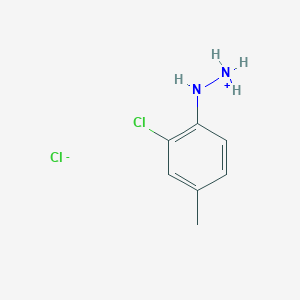

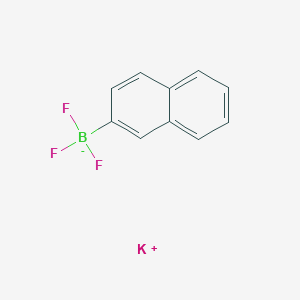

Feasible Synthetic Routes

Q1: What is 2,3-Dimethylpyrazine and why is it important?

A1: this compound is an organic compound belonging to the pyrazine family, known for its potent aroma. It is a significant contributor to the aroma of various roasted foods and beverages, including cooked rice, sesame seeds, coffee, and certain cheeses like Parmigiano-Reggiano. [, , ]

Q2: How does the concentration of this compound vary in different types of coffee?

A2: While this compound is present in various coffee types, its concentration is relatively low compared to other alkylpyrazines like 2-methylpyrazine and 2,6-dimethylpyrazine. This difference in concentration contributes to the unique flavor profiles of different coffee roasts and varieties. []

Q3: Can the hulling process of pistachios influence their this compound content?

A3: Yes, the hulling process significantly impacts the aroma profile of pistachios, including their this compound content. Research suggests that the dry-dry hulling method leads to a higher concentration of this compound, contributing to a richer aroma in the final product. []

Q4: How does the Maillard reaction influence the production of this compound in food?

A4: The Maillard reaction, a chemical reaction between amino acids and reducing sugars, plays a crucial role in generating the aroma of cooked food. This reaction contributes significantly to the formation of this compound, particularly in thermally processed foods like fried tilapia and roasted sesame oil. [, ]

Q5: Can this compound, alongside other Maillard reaction products, impact human mood?

A5: Research suggests that the aroma of this compound, especially in combination with other Maillard reaction products like 2,5-dimethyl-4-hydroxy-3(2H)-furanone (DMHF), can potentially influence mood by reducing feelings of anger, hostility, and tension. [, ]

Q6: Does the pH of the Maillard reaction affect the production of this compound?

A6: Yes, the pH of the Maillard reaction influences the type and quantity of aroma compounds produced. A higher pH generally favors the formation of this compound and other potent odorants like DMHF, leading to more intense aroma profiles. []

Q7: Can sesame meal be utilized to generate this compound for flavor enhancement in sesame oil?

A7: Yes, enzymatically treated sesame meal can be used as a source for generating this compound through the Maillard reaction. This method offers a natural approach to enhancing the aroma of low-temperature roasted sesame oil without requiring external addition of flavor compounds. []

Q8: What is the molecular formula and weight of this compound?

A8: this compound has the molecular formula C6H8N2 and a molecular weight of 108.14 g/mol. []

Q9: Can you describe the synthesis of this compound?

A9: this compound can be synthesized through various methods. One common approach involves reacting biacetyl with ethylene diamine. Another method utilizes 2,3-butylene glycol and ethylene diamine as starting materials. []

Q10: Are there any alternative methods for synthesizing this compound?

A10: Yes, catalytic reactions in the gas-solid phase represent a promising avenue for this compound synthesis. This method holds potential for more efficient and environmentally friendly production compared to traditional methods. []

Q11: How does this compound function as a ligand in coordination chemistry?

A11: this compound acts as a bridging ligand, coordinating with metal ions like copper(I), silver(I), and zinc(II) through its two nitrogen atoms. This coordination leads to the formation of diverse coordination polymers with intriguing structural architectures. [, , , , , , , , , ]

Q12: What kind of structural diversity is observed in this compound-based coordination polymers?

A12: The structural motifs in these polymers range from one-dimensional chains to intricate two- and three-dimensional networks. The final architecture depends on factors like the type of metal ion, counterions present, and the steric effects of this compound and other ligands. [, , , , , , , , , ]

Q13: How do the halides in CuX(this compound) coordination polymers influence their properties?

A13: Replacing the halide (X = Cl, Br, I) in CuX(this compound) coordination polymers significantly alters their thermal stability and luminescence properties. This difference arises from the varying electronegativity and size of the halides, affecting the overall crystal packing and electronic structure. [, ]

Q14: Can the thermal decomposition of this compound-containing coordination polymers be controlled?

A14: Yes, heating these polymers often leads to a stepwise loss of ligands, yielding a series of intermediate coordination polymers with varying ligand-to-metal ratios before ultimately decomposing into metal halides. [, , , , ]

Q15: Can you explain the role of steric hindrance in this compound coordination polymers?

A15: The methyl groups in this compound introduce steric hindrance, influencing the arrangement of ligands around the metal center and affecting the dimensionality and pore size of the resulting coordination framework. [, , ]

Q16: Are there any known interactions of this compound with biological systems?

A16: Currently, there is limited information available on specific interactions of this compound with biological systems beyond its sensory effects. Further studies are needed to explore its potential bioactivity and safety profile comprehensively.

Q17: What analytical techniques are commonly used to identify and quantify this compound?

A18: Gas chromatography coupled with mass spectrometry (GC-MS) is widely employed for identifying and quantifying this compound in various matrices, including food and beverage samples. Other methods like gas chromatography-olfactometry (GC-O) help evaluate its aroma potency and characteristics. [, , , , , ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R)-2-azaniumyl-6-[(2,2,2-trifluoroacetyl)amino]hexanoate](/img/structure/B7768029.png)

![potassium;[3,5-bis(trifluoromethyl)phenyl]-trifluoroboranuide](/img/structure/B7768049.png)